molecular formula C7H9F3N2 B2469379 2-isopropyl-5-(trifluoromethyl)-1H-imidazole CAS No. 33468-89-2

2-isopropyl-5-(trifluoromethyl)-1H-imidazole

Cat. No. B2469379
CAS RN: 33468-89-2
M. Wt: 178.158
InChI Key: ZIKUEYVTHYRJCL-UHFFFAOYSA-N
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Description

“2-isopropyl-5-(trifluoromethyl)-1H-imidazole” is a chemical compound with the molecular formula C7H9F3N2 . It’s important to note that there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms . The average mass is 178.155 Da and the monoisotopic mass is 178.071777 Da .

Scientific Research Applications

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis techniques have been employed to create derivatives of benzimidazole containing a 1,2,4‐triazole ring, which exhibit lipase inhibition and antioxidant activities. This illustrates the potential for efficient production of related compounds (Menteşe et al., 2013).

Divergent and Regioselective Synthesis

  • A divergent and regioselective synthesis methodology has been developed for 1,2,4- and 1,2,5-trisubstituted imidazoles. This method leverages N-alkylation reactions and demonstrates the adaptability of imidazole compounds in synthetic chemistry (Delest et al., 2008).

Luminescent Properties for OLEDs

  • Pt(II) metal complexes with dicarbene and functional biazolate chelates, including derivatives of imidazole, show bright solid-state emission and potential for use in organic light-emitting diodes (OLEDs). These findings indicate applications in material science and electronics (Liao et al., 2016).

Solvation Process and Interactions

  • Research on the solvation process of imidazole compounds, including 2-isopropyl-imidazole, in various solvents through solution calorimetry and NMR studies, provides insight into their intermolecular interactions. This is crucial for understanding their behavior in different chemical environments (Herrera-Castro & Torres, 2019).

Future Directions

While specific future directions for “2-isopropyl-5-(trifluoromethyl)-1H-imidazole” are not available, research into similar compounds suggests potential areas of interest. For instance, thymol-based benzamide scaffolds have shown promise as antioxidant agents . Additionally, the development of novel antimicrobial drugs to which microbes have never been presented before is a current challenge .

Mechanism of Action

Target of Action

The compound “2-isopropyl-5-(trifluoromethyl)-1H-imidazole” is chemically known as Thymol . Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities . It is one of the most important dietary constituents in thyme species .

Mode of Action

Thymol’s noteworthy effects are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) (via maintaining ionic homeostasis) effects .

Biochemical Pathways

Thymol affects various biochemical pathways at both biochemical and molecular levels . It has multiple therapeutic actions against various cardiovascular, neurological, rheumatological, gastrointestinal, metabolic and malignant diseases .

Pharmacokinetics

The pharmacokinetic properties of Thymol are yet to be fully understood. It is known that thymol has shown promising therapeutic potential, pharmacological properties and molecular mechanisms for the pharmaceutical development .

Result of Action

The molecular and cellular effects of Thymol’s action are diverse due to its broad spectrum of pharmacological properties. It has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities .

properties

IUPAC Name

2-propan-2-yl-5-(trifluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-4(2)6-11-3-5(12-6)7(8,9)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKUEYVTHYRJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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